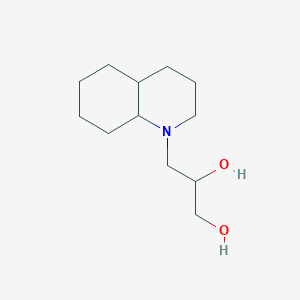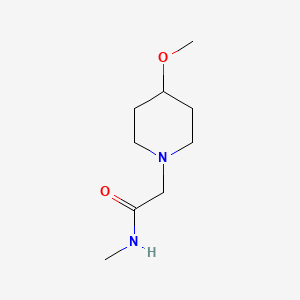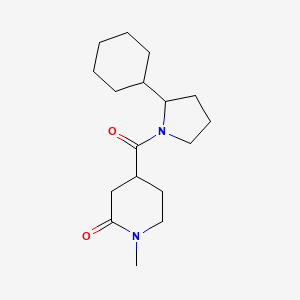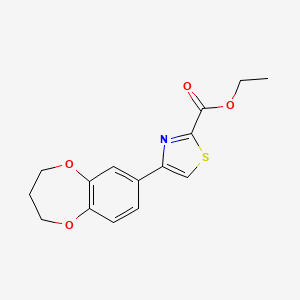
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol is a synthetic compound that has been widely used in scientific research. It is also known as QND or quinpirole, and it belongs to the class of dopamine receptor agonists. This compound has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and drug addiction.
作用機序
The mechanism of action of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves its binding to dopamine receptors in the brain. This compound has a high affinity for the D2 receptor subtype, and it can stimulate these receptors to produce a dopamine-like effect. This can lead to improved motor function in patients with Parkinson's disease, as well as potential therapeutic effects in other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol are primarily related to its stimulation of dopamine receptors in the brain. This can lead to increased dopamine release, which can improve motor function and potentially have other therapeutic effects. However, this compound can also have side effects, such as nausea, vomiting, and dizziness, which are related to its effects on dopamine receptors.
実験室実験の利点と制限
One advantage of using 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol in lab experiments is its high affinity for dopamine receptors, particularly the D2 receptor subtype. This can make it a useful tool for studying the effects of dopamine receptor activation in various disease models. However, one limitation is its potential side effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol. One area of interest is its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic effects in animal models. Another area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in various diseases.
合成法
The synthesis of 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol involves several steps. The first step is the condensation of 3,4-dihydroxybenzaldehyde with 2-pyrrolidinone to form 3-(3,4-dihydroxyphenyl)-2-pyrrolidinone. This intermediate is then reacted with 1,2-dibromoethane to form 3-(3,4-dihydroxyphenyl)-2-(2-bromoethyl)pyrrolidine. The final step involves the reduction of the bromoethyl group to form 3-(3,4-dihydroxyphenyl)-2-(ethylamino)pyrrolidine, which is then converted to 3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol.
科学的研究の応用
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol has been extensively studied for its potential therapeutic applications. It has been shown to be a potent agonist of dopamine receptors, particularly the D2 receptor subtype. This compound has been investigated for its potential use in the treatment of Parkinson's disease, as it can stimulate dopamine receptors in the brain and improve motor function in patients with this disease.
特性
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c14-9-11(15)8-13-7-3-5-10-4-1-2-6-12(10)13/h10-12,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEOZMCQJPKHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylisoquinoline-4-carboxamide](/img/structure/B7570916.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)

